molecular formula C9H13NS2 B14256357 3-Anilinopropane-1,2-dithiol CAS No. 404844-21-9

3-Anilinopropane-1,2-dithiol

Cat. No.: B14256357
CAS No.: 404844-21-9
M. Wt: 199.3 g/mol
InChI Key: OOIXOQGBRDVZCM-UHFFFAOYSA-N
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Description

3-Anilinopropane-1,2-dithiol is an organic compound characterized by the presence of an aniline group attached to a propane-1,2-dithiol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinopropane-1,2-dithiol typically involves the reaction of aniline with propane-1,2-dithiol under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Anilinopropane-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiol groups.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Anilinopropane-1,2-dithiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-anilinopropane-1,2-dithiol involves its ability to interact with various molecular targets. The thiol groups can form covalent bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    1,3-Dithiolanes: These compounds have a similar dithiol structure but differ in the position of the sulfur atoms.

    1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring structure.

    Aniline Derivatives: Compounds with an aniline group attached to different backbones.

Uniqueness: 3-Anilinopropane-1,2-dithiol is unique due to the combination of an aniline group with a propane-1,2-dithiol backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions.

Properties

CAS No.

404844-21-9

Molecular Formula

C9H13NS2

Molecular Weight

199.3 g/mol

IUPAC Name

3-anilinopropane-1,2-dithiol

InChI

InChI=1S/C9H13NS2/c11-7-9(12)6-10-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2

InChI Key

OOIXOQGBRDVZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(CS)S

Origin of Product

United States

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